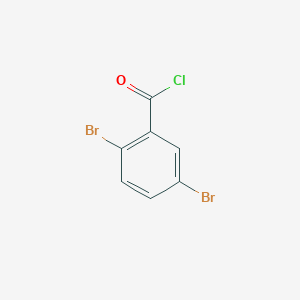

2,5-Dibromobenzoyl chloride

Descripción general

Descripción

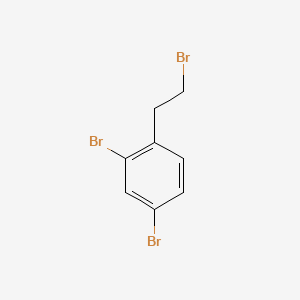

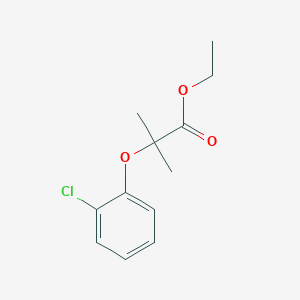

2,5-Dibromobenzoyl chloride is a chemical compound with the molecular formula C7H3Br2ClO . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3Br2ClO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H . This code provides a specific textual identifier for the compound’s molecular structure. For a more detailed analysis of the molecular structure, it would be beneficial to refer to resources that provide 2D or 3D molecular structures .Chemical Reactions Analysis

Specific chemical reactions involving this compound are not detailed in the search results. For a comprehensive analysis of the chemical reactions, it would be beneficial to refer to peer-reviewed papers or technical documents related to this compound .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 298.36 . For a more detailed analysis of its physical and chemical properties, it would be beneficial to refer to resources that provide comprehensive property data .Aplicaciones Científicas De Investigación

Iridium-Catalyzed Annulative Coupling

2-Arylbenzoyl chlorides, including derivatives like 2,5-Dibromobenzoyl chloride, are used in iridium-catalyzed annulative coupling reactions with alkynes. This process selectively forms phenanthrene derivatives, which are crucial in organic synthesis and pharmaceuticals (Nagata, Hirano, Satoh, & Miura, 2014).

Antileukemic Activity of Novel Complexes

This compound derivatives have been studied for their antileukemic activity. For instance, 2,5-dihydroxybenzoate molybdenum(VI), a complex containing elements of this compound, shows significant potential in leukemia cell lines, suggesting its value in cancer chemotherapy (Thomadaki, Karaliota, Litos, & Scorilas, 2007).

Tissue Sulfhydryl Groups Analysis

In biochemistry, derivatives of this compound have been used to analyze tissue sulfhydryl groups. This analysis is vital for understanding redox biology and related pathologies (Ellman, 1959).

Imidazol-2-yl Complexes in Organometallic Chemistry

In organometallic chemistry, imidazol-2-yl complexes involving this compound derivatives are significant for understanding the bifunctional character of N-heterocyclic carbene complexes. This knowledge is pivotal in catalysis and pharmaceutical applications (Miranda-Soto, Grotjahn, DiPasquale, & Rheingold, 2008).

Synthesis of Benzizoselenazol-3(2H)-ones

This compound is involved in the synthesis of various organic compounds, such as benzizoselenazol-3(2H)-ones, which are used in medicinal chemistry and materials science (Lisiak & Młochowski, 2009).

Mecanismo De Acción

Safety and Hazards

2,5-Dibromobenzoyl chloride is classified as a dangerous substance. It has a hazard statement of H314-H290, indicating that it causes severe skin burns and eye damage, and may be corrosive to metals . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .

Propiedades

IUPAC Name |

2,5-dibromobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2ClO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFXLCABRSQDFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541178 | |

| Record name | 2,5-Dibromobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59615-13-3 | |

| Record name | 2,5-Dibromobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid](/img/structure/B3054249.png)

![N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycyl chloride](/img/structure/B3054255.png)